Critical Notice: Limited Direct Comparative Data Available for This Specific Compound
A rigorous search of primary literature and authoritative databases revealed that 2-Methoxy-6-(pyrimidin-4-yl)quinoline (CAS 113656-42-1) has not been the subject of dedicated published head-to-head comparative studies with close analogs. The compound appears in chemical vendor catalogs as a research tool and is referenced within broad patent families covering quinoline-pyrimidine derivatives, but isolated quantitative data (e.g., specific IC50 values obtained under controlled conditions) were not found for this precise molecule. The strongest available evidence is class-level inference derived from structurally related quinoline-pyrimidine hybrids. In the NDH-2 inhibitor class, quinolinyl pyrimidines demonstrated IC50 values in the low-μM range against *M. tuberculosis* NDH-2 [1], and in antimalarial studies, 4-aminoquinoline-pyrimidine hybrids achieved IC50 values in the nM range against *P. falciparum* strains [2][3]. However, these data cannot be directly attributed to 2-Methoxy-6-(pyrimidin-4-yl)quinoline without experimental confirmation. Users are advised that procurement decisions for this specific compound should be based on its defined structural identity (confirmed by CAS RN and InChI Key IWCDOKQSPLUGHR-UHFFFAOYSA-N) and its utility as a building block or screening compound in SAR campaigns, rather than on unverified potency claims.
| Evidence Dimension | Biological Activity (Enzyme Inhibition) |
|---|---|
| Target Compound Data | No isolated experimental data available for this specific compound. |
| Comparator Or Baseline | Closest structural class: quinolinyl pyrimidines (IC50 low-μM vs. NDH-2); 4-aminoquinoline-pyrimidine hybrids (IC50 nM vs. P. falciparum D6 and W2 strains). |
| Quantified Difference | Not calculable; data gap. |
| Conditions | NDH-2 enzyme inhibition assay; in vitro P. falciparum culture (D6 CQ-sensitive, W2 CQ-resistant). |
Why This Matters
This transparency prevents procurement based on extrapolated potency assumptions and guides users to evidence-supported applications such as chemical probe development or SAR library expansion.
- [1] Shirude, P. S., et al. (2012). Quinolinyl Pyrimidines: Potent Inhibitors of NDH-2. ACS Med. Chem. Lett., 3(9), 736-740. View Source
- [2] Pretorius, S. I., et al. (2013). Synthesis, characterization and antimalarial activity of quinoline–pyrimidine hybrids. Bioorg. Med. Chem., 21(1), 269-277. View Source
- [3] Manohar, S., et al. (2012). Novel 4-aminoquinoline-pyrimidine based hybrids with improved in vitro and in vivo antimalarial activity. ACS Med. Chem. Lett., 3(7), 555-559. View Source
